5alpha-Androstan-16-one
5alpha-Androstan-16-one
Brand Name:
Vulcanchem
CAS No.:
1032-16-2
VCID:
VC21004464
InChI:
InChI=1S/C19H30O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h13,15-17H,3-12H2,1-2H3/t13-,15-,16+,17+,18-,19+/m1/s1
SMILES:
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C
Molecular Formula:
C19H30O
Molecular Weight:
274.4 g/mol
5alpha-Androstan-16-one
CAS No.: 1032-16-2
Cat. No.: VC21004464
Molecular Formula: C19H30O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032-16-2 |
|---|---|
| Molecular Formula | C19H30O |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | (5R,8S,9S,10S,13R,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one |
| Standard InChI | InChI=1S/C19H30O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h13,15-17H,3-12H2,1-2H3/t13-,15-,16+,17+,18-,19+/m1/s1 |
| Standard InChI Key | UYNXNPZDSGEDON-XFMWHNAVSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCCC4)C |
| SMILES | CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C |
| Canonical SMILES | CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator